4-[(methylanilino)methyl]-1(2H)-phthalazinone
Description
Properties
IUPAC Name |
4-[(N-methylanilino)methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19(12-7-3-2-4-8-12)11-15-13-9-5-6-10-14(13)16(20)18-17-15/h2-10H,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCUIKSPGKXNEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NNC(=O)C2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(methylanilino)methyl]-1(2H)-phthalazinone involves several steps and specific reaction conditions. One common synthetic route includes the reaction of phthalic anhydride with methylamine to form an intermediate, which is then reacted with aniline under controlled conditions to yield the final product . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing by-products .
Chemical Reactions Analysis
4-[(Methylanilino)methyl]-1(2H)-phthalazinone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives, while reduction can lead to the formation of amine-substituted products .
Scientific Research Applications
Medicinal Applications
1. Antihistamine Activity
One of the primary applications of 4-[(methylanilino)methyl]-1(2H)-phthalazinone is its potential as an antihistamine. Research indicates that derivatives of phthalazinone can act as selective H1 receptor antagonists, which are crucial in treating allergic conditions such as allergic rhinitis and asthma. These compounds may exhibit improved selectivity and lower central nervous system penetration compared to traditional antihistamines, potentially leading to fewer side effects and more effective treatment options for respiratory diseases .
2. Anti-inflammatory Properties
The compound has shown promise in the treatment of inflammatory diseases. Its ability to inhibit histamine release from mast cells suggests that it could be effective in managing conditions characterized by inflammation, such as chronic obstructive pulmonary disease (COPD) and other allergic responses . The pharmacological profile indicates that it may allow for once-daily dosing due to its prolonged action, which is advantageous for patient compliance .
3. Cancer Research
Recent studies have also explored the role of phthalazinone derivatives in cancer therapy. Certain compounds within this class have demonstrated angiogenesis-inhibiting activity, making them candidates for further investigation in oncology . The ability to inhibit blood vessel formation could potentially limit tumor growth and metastasis.
Case Study 1: Antihistaminic Efficacy
In a study evaluating the antihistaminic effects of various phthalazinone derivatives, this compound was found to have a significant inhibitory effect on histamine-induced bronchoconstriction in animal models. The results indicated that this compound could serve as a potent alternative to existing antihistamines with fewer sedative effects .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of this compound in models of allergic inflammation. Researchers reported that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines and improved airway function in subjects with induced asthma-like symptoms . These findings support its potential therapeutic use in managing respiratory inflammatory disorders.
Comparative Analysis Table
| Property/Application | This compound | Traditional Antihistamines |
|---|---|---|
| Selectivity for H1 receptor | High | Moderate |
| CNS Penetration | Low | High |
| Dosing Frequency | Once daily | Twice daily |
| Side Effects | Reduced sedation | Sedation common |
| Anti-inflammatory Activity | Significant | Variable |
Mechanism of Action
The mechanism of action of 4-[(methylanilino)methyl]-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects . The compound’s structure allows it to bind to specific sites on these enzymes, blocking their activity and altering cellular processes . This mechanism is particularly relevant in its potential anti-cancer applications, where it can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Phthalazinone derivatives exhibit varied bioactivities depending on substituents. Key analogs include:
- Substituent Impact :
- Electron-withdrawing groups (e.g., Cl in 4-(4-chlorophenyl)) enhance stability and antibacterial activity .
- Bulkier groups (e.g., benzyl in 4-benzyl derivatives) improve lipophilicity, aiding membrane penetration .
- Heterocyclic additions (e.g., oxadiazole in 2a–2d) introduce hydrogen-bonding sites, enhancing antitumor activity .
Antitumor Activity
- Oxadiazol-phthalazinones: Derivatives like 2a (ethylthio) and 2d (nitrophenyl) show anti-proliferative activity with IC₅₀ values <10 µM in cancer cell lines .
- PARP Inhibitors: Olaparib (4-fluorophenyl, cyclopropylcarbonyl) exhibits nanomolar PARP1 inhibition (IC₅₀ = 5 nM), while 4-(substituted benzyl) derivatives (e.g., compound I in ) show comparable activity .
Vasorelaxant and Cardiovascular Effects
- Pyridazinone-phthalazinone hybrids: Demonstrated vasodilator activity in vitro and in vivo, with potency linked to electron-donating substituents (e.g., methoxy groups) .
Physicochemical and Spectral Properties
Spectral Data
Biological Activity
4-[(Methylanilino)methyl]-1(2H)-phthalazinone, a compound of significant interest in medicinal chemistry, is characterized by its unique phthalazinone structure. This compound has been explored for various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a phthalazinone core with a methylanilino substituent that contributes to its biological activity.
Anticancer Activity
Research has shown that phthalazinone derivatives exhibit promising anticancer properties. A study demonstrated that certain substituted phthalazinones could inhibit the proliferation of cancer cell lines such as LNCaP and PC-3. For instance, compounds with specific substitutions on the phenyl group showed IC50 values as low as 0.18 μM against SC-3 cells, indicating potent activity against androgen receptors (AR) .
Table 1: Anticancer Activity of Phthalazinone Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | LNCaP | 0.18 | AR antagonism |
| 11c | SC-3 | 0.18 | Inhibition of cell proliferation |
Antimicrobial Properties
Phthalazinones have also been evaluated for their antimicrobial activity. A study indicated that derivatives of phthalazinone possess significant antimicrobial effects against various bacterial strains. The mechanism often involves the inhibition of bacterial enzymes or disruption of cellular processes .
Table 2: Antimicrobial Activity of Phthalazinone Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| This compound | E. coli | 32 µg/mL | Enzyme inhibition |
| Other derivatives | S. aureus | 16 µg/mL | Disruption of cell wall synthesis |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity and thereby affecting cellular processes.
- Receptor Antagonism : It acts as an antagonist at androgen receptors, preventing ligand binding and subsequent signaling pathways associated with cancer cell proliferation .
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
Case Studies
One notable case study involved the synthesis and evaluation of various phthalazinone derivatives for their anticancer properties. The study found that modifications at the C-4 position significantly enhanced the potency against cancer cell lines while maintaining low toxicity profiles in normal cells .
Another study focused on the antimicrobial efficacy of phthalazinones against resistant strains of bacteria, demonstrating that certain derivatives exhibited superior activity compared to conventional antibiotics .
Q & A
Basic: What are the common synthetic routes for 4-[(methylanilino)methyl]-1(2H)-phthalazinone derivatives, and how do reaction conditions influence product yields?
Methodological Answer:
The synthesis typically involves functionalizing the phthalazinone core at position 4. A common approach is halogenation (e.g., bromination) followed by nucleophilic substitution. For example, bromination of the parent phthalazinone with potassium tribromide produces 4-bromophthalazinone, which undergoes alkylation with methyl iodide or aryl halides via Buchwald-Hartwig amination . Reaction conditions such as solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. microwave-assisted heating), and catalyst choice (e.g., palladium for amination) significantly impact yields. Microwave-assisted synthesis (150°C, 15 min) has been shown to improve efficiency in coupling reactions compared to traditional reflux methods .
Basic: What spectroscopic and analytical techniques are critical for structural characterization of phthalazinone derivatives?
Methodological Answer:
Key techniques include:
- IR spectroscopy to identify carbonyl (C=O) stretching bands (~1650–1675 cm⁻¹) and monitor coordination shifts in metal complexes (e.g., uranyl nitrate complexes show C=O shifts to 1660 cm⁻¹) .
- ¹H/¹³C NMR to confirm substitution patterns. For example, aromatic protons in the phthalazinone ring appear as multiplets between δ 7.8–8.9 ppm, while alkyl substituents (e.g., methyl groups) resonate at δ 1.4–3.3 ppm .
- Elemental analysis to verify purity and stoichiometry (e.g., %C, %N deviations <0.5% indicate successful synthesis) .
Advanced: How can researchers resolve contradictions in reported biological activity data for phthalazinone derivatives?
Methodological Answer:
Discrepancies often arise from variations in:
- Substituent effects : Electron-withdrawing groups (e.g., nitro, oxadiazole) enhance antimicrobial activity but may reduce solubility, leading to false negatives in disc-diffusion assays .
- Assay conditions : Standardize solvent choice (DMF vs. DMSO) and concentration (e.g., 1000 ppm in agar vs. liquid broth) to minimize solvent interference .
- Control comparisons : Use multiple reference standards (e.g., fluconazole for fungi, ciprofloxacin for bacteria) to account for species-specific resistance .
Advanced: What strategies are effective for optimizing the biological activity of phthalazinone derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Introduce electron-rich substituents (e.g., thioether, oxadiazole) at position 4 to enhance antimicrobial potency. For example, 4-(5-benzylthio-oxadiazol-2-yl)phthalazinone shows 18–22 mm inhibition zones against S. aureus .
- Dual functionalization : Combine substituents with complementary mechanisms (e.g., thromboxane A2 inhibition + bronchodilation via imidazole alkyl chains) .
- Metal coordination : Complexation with Cu(II) or uranyl ions improves anticancer activity by stabilizing ligand-DNA interactions .
Advanced: How can computational modeling guide the design of phthalazinone-based PARP-1 inhibitors?
Methodological Answer:
- Virtual screening : Use docking simulations (e.g., AutoDock Vina) to identify scaffolds with high affinity for the PARP-1 NAD⁺ binding site. Phthalazinones with propionyl side chains exhibit IC₅₀ values <50 nM due to favorable π-π stacking with Tyr907 .
- MD simulations : Analyze binding stability (RMSD <2 Å over 100 ns) to prioritize compounds resistant to enzymatic degradation .
Advanced: What methodological considerations are critical when designing phthalazinone-metal coordination complexes?
Methodological Answer:
- Ligand modification : Brominate the phthalazinone core to introduce reactive sites for metal binding. For example, 4-bromophthalazinone reacts with Cu(II) to form stable complexes via N,O-chelation .
- Solvent selection : Use chloroform/acetic acid mixtures to enhance uranyl nitrate complexation efficiency (yields >85%) .
- Spectroscopic validation : Monitor IR shifts in C=O and C-H stretches (e.g., Δν ~10–15 cm⁻¹) to confirm coordination .
Basic: How does the reactivity of 4-substituted phthalazinones vary with nucleophiles like hydrazine or amino acids?
Methodological Answer:
- Hydrazine : Reacts with 4-chlorophthalazinone to form hydrazone derivatives (e.g., 1-hydrazinophthalazine) under reflux in ethanol (6 hours, 70% yield) .
- Amino acids : Glycine and anthranilic acid undergo nucleophilic substitution at position 4, forming brownish-red or yellow crystals after recrystallization from ethanol .
Advanced: What role do phthalazinone derivatives play in dual-targeted therapies (e.g., PARP-1 inhibition and DNA repair modulation)?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
